3-Mercapto-2-(methylamino)propanoic acid hydrochloride 3-Mercapto-2-(methylamino)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 403804-61-5
VCID: VC8113909
InChI: InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H
SMILES: CNC(CS)C(=O)O.Cl
Molecular Formula: C4H10ClNO2S
Molecular Weight: 171.65 g/mol

3-Mercapto-2-(methylamino)propanoic acid hydrochloride

CAS No.: 403804-61-5

Cat. No.: VC8113909

Molecular Formula: C4H10ClNO2S

Molecular Weight: 171.65 g/mol

* For research use only. Not for human or veterinary use.

3-Mercapto-2-(methylamino)propanoic acid hydrochloride - 403804-61-5

Specification

CAS No. 403804-61-5
Molecular Formula C4H10ClNO2S
Molecular Weight 171.65 g/mol
IUPAC Name 2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H
Standard InChI Key SFZVXTJDDOYGIS-UHFFFAOYSA-N
SMILES CNC(CS)C(=O)O.Cl
Canonical SMILES CNC(CS)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2R)-2-(methylamino)-3-sulfanylpropanoic acid hydrochloride, reflects its chiral center at position 2 and ionic hydrochloride counterion. Key structural features include:

  • Thiol group (-SH): Positioned at C3, enabling disulfide bond formation and nucleophilic reactivity.

  • Methylamino group (-NHCH₃): At C2, contributing to hydrogen-bonding capacity and stereochemical specificity.

  • Carboxylic acid moiety (-COOH): Facilitates salt formation and influences solubility .

The molecular formula C₄H₁₀ClNO₂S corresponds to a molecular weight of 171.65 g/mol, with calculated exact mass confirming isotopic distribution patterns.

Physical and Chemical Characteristics

Critical physicochemical parameters include:

PropertyValue
Boiling point242.8°C (at 760 mmHg)
Vapor pressure0.011 mmHg (25°C)
Water solubility>50 mg/mL (20°C)
pKa (thiol group)~10.3 (estimated)

The compound’s hygroscopic nature necessitates storage under anhydrous conditions, while its low vapor pressure minimizes inhalation hazards during handling .

Synthesis and Industrial Production

Bunte Salt Reductive Cleavage

A patented synthetic route (HU187653B) utilizes Bunte salts (S-alkylthiosulfates) as key intermediates :

General Reaction Scheme:

Bunte salt (II)+Reducing agent3-Mercapto-2-(methylamino)propanoic acid hydrochloride (I)\text{Bunte salt (II)} + \text{Reducing agent} \rightarrow \text{3-Mercapto-2-(methylamino)propanoic acid hydrochloride (I)}

Optimized Protocol:

  • Bunte Salt Preparation: React L-cysteine derivatives with methylamine in aqueous sodium thiosulfate.

  • Reduction: Treat intermediate with sodium borohydride (0.10 mol) at 25°C for 3 hours.

  • Acidification: Adjust to pH 1–1.5 using 37% HCl to precipitate the product.

  • Purification: Sequential extraction with dichloromethane and final recrystallization from ethanol-water .

Key Process Parameters:

ParameterOptimal Condition
Reaction temperature25°C ± 2°C
pH during reduction8.5–9.0
Zinc powder quantity5.0 g per 0.10 mol input
Total yield82–85%

This aqueous-phase methodology avoids amide bond cleavage in structurally complex derivatives, making it superior to earlier thiourea-based routes .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

  • ACE inhibitor precursor: For antihypertensive drug candidates .

  • Protein modification reagent: Thiol-selective conjugation via disulfide exchange.

Biochemical Research Applications

  • Enzyme activity studies: As a cysteine protease inhibitor or activator.

  • Spectroscopic probes: FT-IR and NMR tags for tracking molecular interactions.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differentiator
L-CysteineC₃H₇NO₂SNatural amino acid
N-Methylcysteine HClC₄H₉ClN₂O₂SMethylated amine group
CaptoprilC₉H₁₅NO₃SCommercial ACE inhibitor

This comparison highlights the unique methylamino substitution pattern distinguishing 3-mercapto-2-(methylamino)propanoic acid hydrochloride from related thiol compounds .

Recent Methodological Advances

The 2021 patent (HU187653B) represents a paradigm shift in thiolated amino acid synthesis through:

  • Aqueous-phase compatibility: Eliminating organic solvent waste.

  • Zinc-mediated reduction: Enhancing product purity vs. traditional DTT methods.

  • Stereochemical preservation: Maintaining >98% enantiomeric excess in final product .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator